molecular formula C25H28O6 B1672838 Tetramethylcurcumin CAS No. 52328-97-9

Tetramethylcurcumin

Cat. No.: B1672838
CAS No.: 52328-97-9
M. Wt: 424.5 g/mol
InChI Key: VMMZAMVBGQWOHT-UTLPMFLDSA-N
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Description

Tetramethylcurcumin is a synthetic derivative of curcumin, a natural compound found in the rhizome of Curcuma longa (turmeric). Curcumin is well-known for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been developed to enhance the stability and bioavailability of curcumin, making it a promising candidate for various therapeutic applications .

Mechanism of Action

Tetramethylcurcumin, also known as FLLL31, is a derivative of curcumin with promising anti-inflammatory and anti-cancer properties . This article provides a detailed overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . It binds selectively to Janus kinase 2 (JAK2) and the STAT3 Src homology-2 domain . These targets play a crucial role in cellular processes such as cell growth and apoptosis, making them key players in the development and progression of various cancers .

Mode of Action

This compound interacts with its targets by suppressing the phosphorylation of STAT3 . This is achieved through its selective binding to JAK2 and the STAT3 Src homology-2 domain . The suppression of STAT3 phosphorylation leads to a decrease in STAT3 activation, thereby inhibiting the downstream effects of the STAT3 pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting the phosphorylation of STAT3, this compound disrupts the normal functioning of this pathway, leading to the impediment of multiple oncogenic processes .

Result of Action

The inhibition of STAT3 phosphorylation by this compound leads to a decrease in STAT3 activation, which in turn impedes multiple oncogenic processes . This results in the induction of apoptosis in cancer cell lines, including pancreatic and breast cancer cells . Furthermore, this compound exhibits anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylcurcumin can be synthesized through the methylation of curcumin. The process involves the reaction of curcumin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Tetramethylcurcumin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It is used as a model compound for studying the chemical behavior of curcumin derivatives.

    Biology: Tetramethylcurcumin exhibits significant anti-inflammatory and antioxidant properties, making it useful in biological research.

    Medicine: It has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

  • Tetrahydrocurcumin: Known for its anti-inflammatory and antioxidant properties.
  • Octahydrocurcumin: Exhibits superior anti-inflammatory effects.
  • Hexahydrocurcumin: Used for its antioxidant and anti-inflammatory activities.
  • Dimethylcurcumin: Studied for its anticancer properties .

Tetramethylcurcumin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMZAMVBGQWOHT-UTLPMFLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467449
Record name FLLL31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-97-9
Record name FLLL31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLLL31
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of FLLL31?

A: FLLL31 functions as a STAT3 inhibitor. It accomplishes this by binding to Janus kinase 2 and the Src homology-2 domain of STAT3. These interactions effectively inhibit STAT3 phosphorylation, impede its ability to bind DNA, and ultimately block its transactivation. [] This inhibitory effect on STAT3 signaling makes FLLL31 a promising candidate for targeting cancers reliant on constitutive STAT3 activation. []

Q2: What types of cancers have shown sensitivity to FLLL31 in preclinical studies?

A: Research has primarily focused on the effects of FLLL31 on pancreatic and breast cancer cell lines. Studies demonstrate that FLLL31 effectively inhibits the growth of these cancer cells, reduces colony formation, and hinders cell invasion. [] Additionally, FLLL31 enhances the efficacy of the chemotherapeutic drug doxorubicin against breast cancer cells. []

Q3: How does FLLL31 impact the tumor microenvironment?

A: In vivo studies using chicken embryo xenografts revealed that FLLL32, a closely related analog of FLLL31, inhibits tumor growth and reduces tumor vascularity. [] These findings highlight the potential of FLLL31 and its analogs to target not only cancer cells directly but also components of the tumor microenvironment that support tumor progression.

Q4: Has FLLL31 been explored for applications beyond cancer treatment?

A: Yes, research suggests potential for FLLL31 in treating allergic conditions like allergic rhinitis. In a mouse model of allergic rhinitis, intranasal administration of FLLL31 effectively reduced airway inflammation when animals were challenged with multiple allergens. []

Q5: Are there any studies exploring FLLL31's effect on specific immune cell populations?

A: Yes, research indicates that FLLL31 can modulate the balance between regulatory T cells (Tregs) and effector T cells. Specifically, FLLL31 was shown to increase the expression of FoxP3 in CD4+ T cells, leading to an expansion of CD4+CD25-FOXP3+ Tregs. [] This enhanced Treg activity, coupled with the suppression of pro-inflammatory Th1 and Th17 cells, suggests potential for FLLL31 in treating autoimmune diseases characterized by an imbalance in T cell populations. []

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